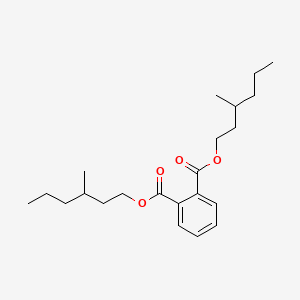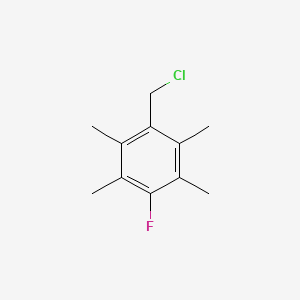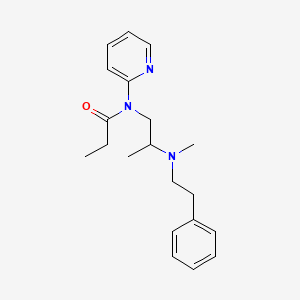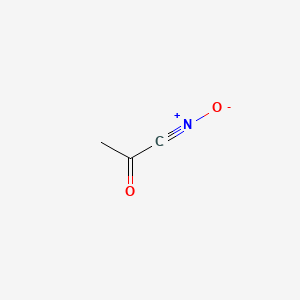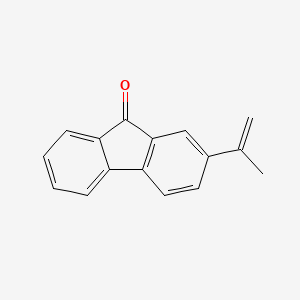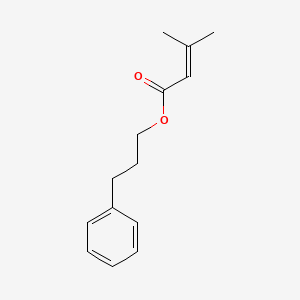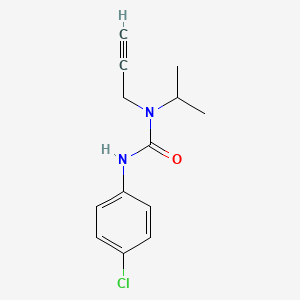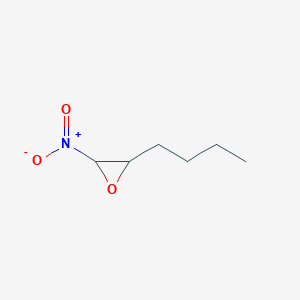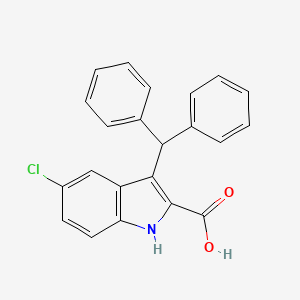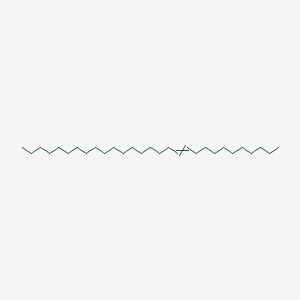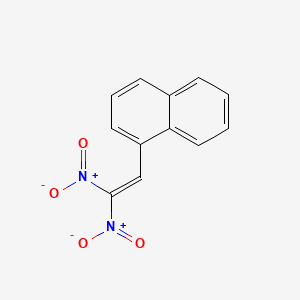
1-(2,2-Dinitroethenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dinitroethenyl)naphthalene is an organic compound that belongs to the class of nitroalkenes It features a naphthalene ring substituted with a 2,2-dinitroethenyl group
Métodos De Preparación
One common method involves the reaction of naphthalene with nitric acid and sulfuric acid to form nitronaphthalene, which is then further reacted with dinitroethene under controlled conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,2-Dinitroethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include naphthoquinones, amines, and halogenated naphthalenes.
Aplicaciones Científicas De Investigación
1-(2,2-Dinitroethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biology and Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2,2-Dinitroethenyl)naphthalene exerts its effects involves its interaction with molecular targets through its nitro and ethenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s electron-withdrawing nitro groups play a crucial role in stabilizing reaction intermediates, thereby influencing the reaction pathways .
Comparación Con Compuestos Similares
1-(2,2-Dinitroethenyl)naphthalene can be compared with other nitroalkenes and naphthalene derivatives:
Nitroalkenes: Compounds like 1-nitro-2-ethenylbenzene share similar reactivity patterns but differ in their electronic properties due to the presence of only one nitro group.
Naphthalene Derivatives: Compounds such as 1-nitronaphthalene and 2,4-dinitronaphthalene exhibit different reactivity and applications due to variations in their substitution patterns and the number of nitro groups.
The uniqueness of this compound lies in its combination of a naphthalene ring with a highly electron-withdrawing dinitroethenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
51757-72-3 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
1-(2,2-dinitroethenyl)naphthalene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
Clave InChI |
ATWAIYHKOXLIRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


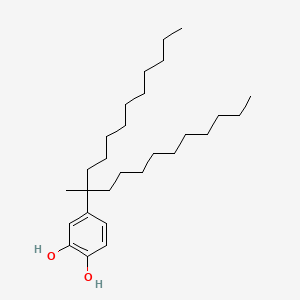
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
